Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Description

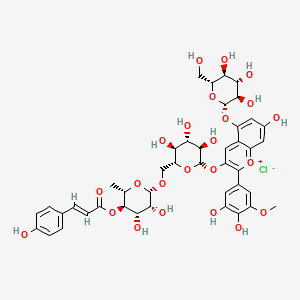

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a member of the anthocyanidin-3-o-glycosides class of compounds. Anthocyanidin-3-o-glycosides are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position . This compound is known for its vibrant color and is found in various fruits and flowers, contributing to their pigmentation.

Propriétés

Formule moléculaire |

C43H49ClO23 |

|---|---|

Poids moléculaire |

969.3 g/mol |

Nom IUPAC |

[(2S,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate chloride |

InChI |

InChI=1S/C43H48O23.ClH/c1-16-39(66-29(48)8-5-17-3-6-19(45)7-4-17)35(54)38(57)41(60-16)59-15-28-32(51)34(53)37(56)43(65-28)63-26-13-21-23(61-40(26)18-9-22(47)30(49)25(10-18)58-2)11-20(46)12-24(21)62-42-36(55)33(52)31(50)27(14-44)64-42;/h3-13,16,27-28,31-39,41-44,50-57H,14-15H2,1-2H3,(H3-,45,46,47,48,49);1H/t16-,27+,28+,31+,32+,33-,34-,35-,36+,37+,38+,39-,41-,42+,43+;/m0./s1 |

Clé InChI |

DJFIFVQDAVMXSM-VJZABPGOSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O.[Cl-] |

SMILES canonique |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O.[Cl-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside can be achieved through a β-cyclodextrin-based extraction method. This method involves using β-cyclodextrin solutions to produce higher extraction yields of the compound from plant sources such as Lycium ruthenicum . The optimal extraction conditions include an extraction temperature of 50°C for 30 minutes using a 1.65% β-cyclodextrin solution and a liquid/solid ratio of 15:1 .

Industrial Production Methods: Industrial production of this compound typically involves the use of ultra-high-performance liquid chromatography-diode array detector (UPLC-DAD) methods for analysis and purification . This method ensures the accurate, stable, and reliable extraction and analysis of the compound from natural sources.

Analyse Des Réactions Chimiques

Types of Reactions: Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered chemical properties and enhanced biological activities .

Applications De Recherche Scientifique

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a natural pigment and a model compound for studying anthocyanin biosynthesis . In biology, it plays a role in plant pigmentation and stress responses . In medicine, it has potential antioxidant, anti-inflammatory, and antibacterial properties . In the industry, it is used as a natural colorant in food and cosmetic products .

Mécanisme D'action

The mechanism of action of petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects through antioxidant activity, scavenging free radicals, and inhibiting oxidative stress . Additionally, it has been shown to inhibit bacterial growth by disrupting bacterial cell membranes and inhibiting biofilm formation .

Comparaison Avec Des Composés Similaires

Conclusion

This compound is a versatile compound with significant scientific research applications Its unique chemical structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.